6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC10645637
Molecular Formula: C17H22ClNO3
Molecular Weight: 323.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22ClNO3 |
|---|---|
| Molecular Weight | 323.8 g/mol |
| IUPAC Name | 6-chloro-8-(diethylaminomethyl)-3-ethyl-7-hydroxy-4-methylchromen-2-one |
| Standard InChI | InChI=1S/C17H22ClNO3/c1-5-11-10(4)12-8-14(18)15(20)13(9-19(6-2)7-3)16(12)22-17(11)21/h8,20H,5-7,9H2,1-4H3 |
| Standard InChI Key | ZXSFSVATRKBBMJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C2=CC(=C(C(=C2OC1=O)CN(CC)CC)O)Cl)C |
Introduction
6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones, which are derivatives of coumarin. This compound is characterized by its complex structure, featuring a chloro group, a diethylaminomethyl group, and a hydroxy group attached to the chromenone backbone. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
Synthesis and Reaction Conditions
The synthesis of 6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. Common methods include the use of appropriate precursors and reagents under controlled conditions such as temperature and solvent choice. Solvents like dichloromethane or ethanol are commonly used, and catalysts may be employed to facilitate certain steps.
| Synthesis Step | Conditions |
|---|---|
| Precursor Selection | Coumarin derivatives |
| Reaction Solvents | Dichloromethane, Ethanol |
| Catalysts | Optional, depending on reaction |
Biological Activities and Potential Applications
Research indicates that coumarins exhibit a range of biological activities, including anticoagulant and anti-inflammatory effects. The specific mechanism of action for 6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one may involve interaction with enzymes or receptors, leading to its observed effects in biological systems.
| Biological Activity | Potential Application |
|---|---|
| Anticoagulant Effects | Cardiovascular Diseases |
| Anti-inflammatory Effects | Inflammatory Disorders |
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